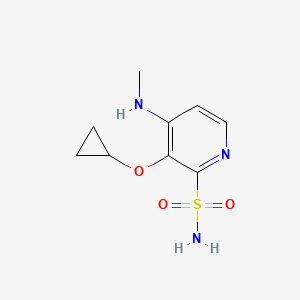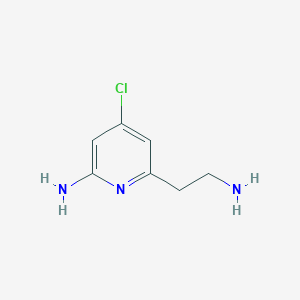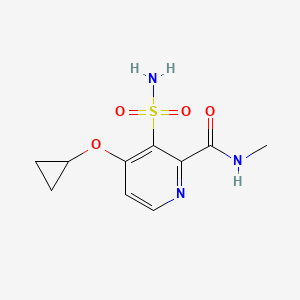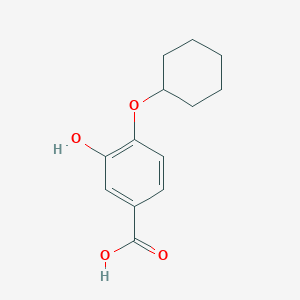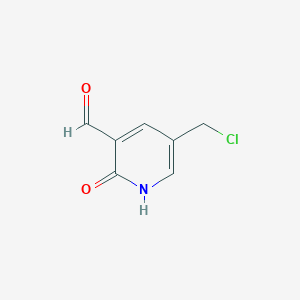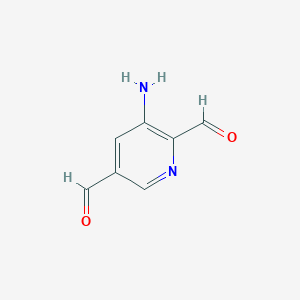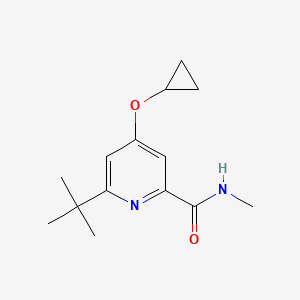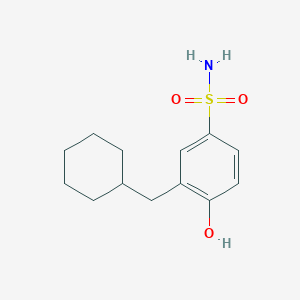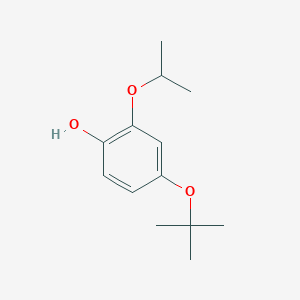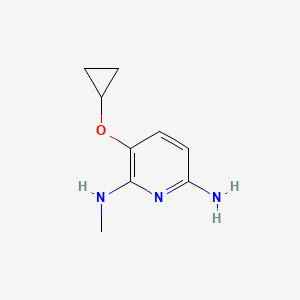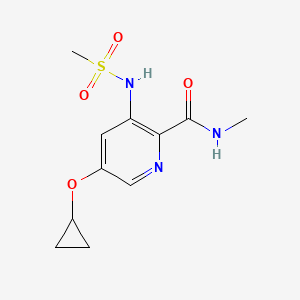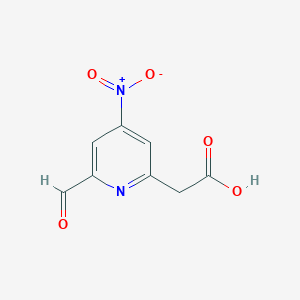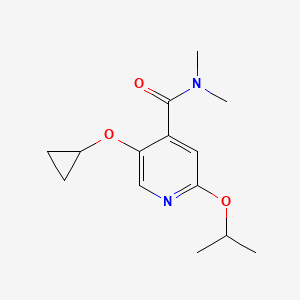
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol This compound is known for its unique structural features, including the presence of cyclopropoxy and isopropoxy groups attached to an isonicotinamide core
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide involves several steps. One common synthetic route includes the reaction of isonicotinic acid with cyclopropyl alcohol and isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-2-isopropoxy-N-methylisonicotinamide: This compound has a similar structure but differs in the substitution pattern on the isonicotinamide core.
5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylisonicotinamide: This compound contains a dimethylamino group, which may impart different chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxypyridine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-13-7-11(14(17)16(3)4)12(8-15-13)19-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
CLIMDJJEQXAJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC=C(C(=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


